molecular formula C11H19NO3 B2652883 Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate CAS No. 374794-77-1

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

Cat. No. B2652883
M. Wt: 213.277
InChI Key: SOJRRCWSZXYEQN-QMMMGPOBSA-N
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Description

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 . It has an average mass of 213.273 Da and a monoisotopic mass of 213.136490 Da .


Synthesis Analysis

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been described in various studies . For instance, one method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea, followed by treatment with various allyl bromides . This method has been reported to yield the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound has a molecular formula of C11H19NO3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is a white to yellow solid or liquid . It has a molecular weight of 213.28 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Synthesis of Novel Organic Compounds

  • Application : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

2. Preparation of Diverse Piperidine Derivatives

  • Application : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is used in the preparation of diverse piperidine derivatives .
  • Method : The reaction of tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CН=CRR’ (R=H, Me, Et; R’=CH2Ar) afforded in 50–80% yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
  • Results : The results yielded the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .

3. Synthesis of Spirorifamycins

  • Application : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate is used in the synthesis of spirorifamycins containing a piperidine ring structure .

4. Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • Application : This compound is a derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

5. Synthesis of tert-Butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

  • Application : This compound is another derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

6. Synthesis of tert-Butyl 4- (azidomethyl)piperidine-1-carboxylate

  • Application : This compound is a derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

7. Synthesis of tert-Butyl 4- ( (methylsulfonyl)oxy)piperidine-1-carboxylate

  • Application : This compound is a derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

8. Synthesis of tert-Butyl 4-acetylpiperidine-1-carboxylate

  • Application : This compound is another derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

9. Synthesis of tert-Butyl 4- (oxetan-3-yl)piperazine-1-carboxylate

  • Application : This compound is a derivative of Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate and is used in various chemical reactions .

Safety And Hazards

The safety data sheet for tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate indicates that it is a hazardous substance . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRRCWSZXYEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301200416
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200416
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Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate

CAS RN

374794-77-1
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-77-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-methyl-3-oxo-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301200416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Citations

For This Compound
2
Citations
AI Frolov, EN Ostapchuk, AE Pashenko… - The Journal of …, 2021 - ACS Publications
The convenient and scalable preparative approach for the two-step α-methylation of ketones is described. The optimized protocols for regioselective preparation of enaminones with …
Number of citations: 6 pubs.acs.org
K Zhao - 2022 - search.proquest.com
Challenging Isomerization Reactions Enabled by Excited-State Redox Events Kuo Zhao A DISSERTATION PRESENTED TO THE FACULTY OF PR Page 1 Challenging Isomerization …
Number of citations: 2 search.proquest.com

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